molecular formula C3H5F2N B8184535 (R)-2,2-Difluorocyclopropanamine

(R)-2,2-Difluorocyclopropanamine

Cat. No.: B8184535
M. Wt: 93.08 g/mol
InChI Key: ZZZWPZNCTRVYMD-UWTATZPHSA-N
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Description

®-2,2-Difluorocyclopropanamine is a chiral amine compound characterized by the presence of two fluorine atoms on a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2-Difluorocyclopropanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of difluorocarbene with an appropriate alkene to form the difluorocyclopropane intermediate, which is then subjected to amination under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of ®-2,2-Difluorocyclopropanamine may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-2,2-Difluorocyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

®-2,2-Difluorocyclopropanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2,2-Difluorocyclopropanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can lead to modulation of biological pathways and exertion of desired pharmacological effects.

Comparison with Similar Compounds

    (S)-2,2-Difluorocyclopropanamine: The enantiomer of ®-2,2-Difluorocyclopropanamine with similar structural properties but different biological activity.

    2,2-Difluorocyclopropane: A non-amine analog with distinct chemical reactivity.

    2-Fluorocyclopropanamine: A related compound with only one fluorine atom, exhibiting different chemical and biological properties.

Uniqueness: ®-2,2-Difluorocyclopropanamine is unique due to its chiral nature and the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1R)-2,2-difluorocyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZWPZNCTRVYMD-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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